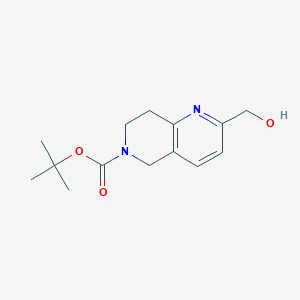

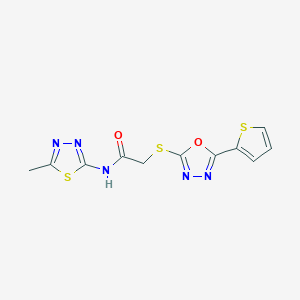

2-amino-N-(2-methoxyphenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-amino-N-(2-methoxyphenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide is a synthetic molecule that is likely to be of interest due to its structural similarity to other compounds with known biological activities. Although the specific compound is not described in the provided papers, similar compounds such as 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide and 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide have been synthesized and analyzed for their antitumor activities. These compounds share a common indazole carboxamide core, which is a feature that could be present in the compound of interest and may contribute to its biological activity.

Synthesis Analysis

The synthesis of related compounds involves the condensation of an isocyanato-substituted benzene with an aminated indazole derivative . The aminated indazole is typically prepared from a difluorobenzonitrile precursor, which undergoes amination with morpholine followed by cyclization with hydrazine hydrate. While the exact synthesis of 2-amino-N-(2-methoxyphenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide is not detailed, it is reasonable to assume that a similar synthetic strategy could be employed, with appropriate substitutions to achieve the methoxy and nitrobenzoyl functional groups.

Molecular Structure Analysis

The molecular structure of compounds similar to the one has been determined using crystallographic methods . These structures are characterized by the presence of the indazole carboxamide core and various substituents that influence the overall geometry and electronic properties of the molecule. The crystal structure determination provides valuable information on the bond lengths, angles, and conformation of the molecule, which are crucial for understanding the compound's reactivity and interaction with biological targets.

Chemical Reactions Analysis

Although the specific chemical reactions of 2-amino-N-(2-methoxyphenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide are not provided, the related compounds have been shown to inhibit the proliferation of cancer cell lines . This suggests that the compound may undergo biological interactions or reactions that affect cellular processes. The presence of amino, methoxy, and nitrobenzoyl groups could potentially be involved in hydrogen bonding, electron transfer, or other chemical interactions with biological macromolecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound like 2-amino-N-(2-methoxyphenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide can be inferred from related compounds. These properties include solubility, melting point, and stability, which are important for the compound's handling and potential application as a pharmaceutical agent. The chemical properties such as pKa, lipophilicity, and reactivity are also critical for predicting the compound's behavior in biological systems. The crystallographic data provide insights into the compound's solid-state properties, which can affect its formulation and delivery .

Scientific Research Applications

Synthesis and Chemical Properties

Synthesis and Characterization of Related Compounds : Research into compounds closely related to 2-amino-N-(2-methoxyphenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide has been conducted. One study focused on the synthesis and characterization of new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, which were evaluated for cytotoxic activity against Ehrlich Ascites Carcinoma cells (Hassan, Hafez, & Osman, 2014).

Chemical Structure and Biological Activity : Another study synthesized and examined the structure of compounds such as 3‐amino‐5H‐1,2,3‐triazino[5,4‐b]indol‐4‐one, which may have relevance due to similarities in chemical structure and potential biological activities (Monge et al., 1991).

Synthesis of Heterocyclic Compounds : Research into the synthesis of heterocyclic 5-amino-2-methoxybenzamides, which are structurally related to the target compound, offers insights into chemical properties and synthesis methods (Valenta et al., 1990).

Applications in Medical Research

Potential Anticancer Agents : A study on heterocyclic phenazinecarboxamides, which share structural elements with the target compound, indicated their potential as anticancer agents targeting topoisomerase (Gamage et al., 2002).

Photoluminescent Materials : Research into 6-amino-8-cyanobenzo[1, 2-b]indolizines, which are related to the compound , revealed unusual acid-responsive photoluminescent behavior, indicating potential applications in materials science (Outlaw et al., 2016).

Synthesis of Novel Derivatives : Studies involving the synthesis of novel indole-benzimidazole and pyrimidine derivatives, structurally similar to 2-amino-N-(2-methoxyphenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide, provide insights into the development of new compounds with potential therapeutic applications (Wang et al., 2016).

properties

IUPAC Name |

2-amino-N-(2-methoxyphenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18N4O5/c1-32-18-11-3-2-9-16(18)25-23(29)19-17-10-4-5-12-26(17)21(20(19)24)22(28)14-7-6-8-15(13-14)27(30)31/h2-13H,24H2,1H3,(H,25,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDDRPWMBFIYDCM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC(=CC=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18N4O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-N-(2-methoxyphenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-isobutyl-N-isopropyl-1-{[2-(isopropylamino)-2-oxoethyl]thio}-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2530563.png)

![3-(3-chlorobenzyl)-8-cyclopentyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2530564.png)

![N-(2-methoxybenzyl)-2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B2530567.png)

![{[3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetic acid](/img/structure/B2530569.png)

![3-(benzenesulfonyl)-N-[2-(4-chlorophenyl)ethyl]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2530572.png)

![N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-1-phenylmethanesulfonamide](/img/structure/B2530573.png)

![1-[4-(2-Methylprop-2-enyl)piperazin-1-yl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2530577.png)

![1-{[6-(4-Fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetyl}-2-methylindoline](/img/structure/B2530580.png)